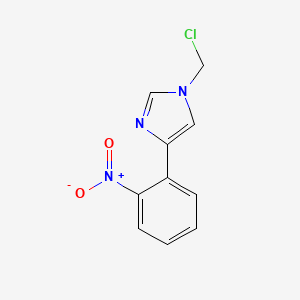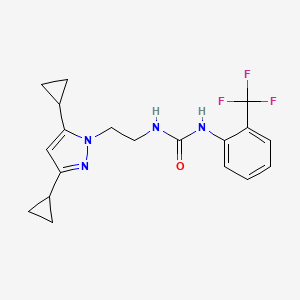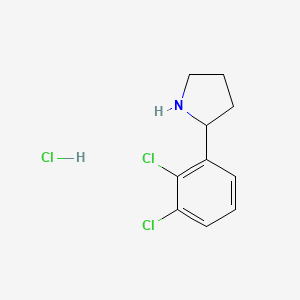
2-(2,3-Dichlorophenyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various cyclization reactions and functional group transformations. For instance, the synthesis of a hypocholesteremic agent involving a chlorophenyl and pyridine moiety was achieved through intraperitoneal administration in rats, indicating a metabolic formation pathway . Another example includes the synthesis of a bicyclic thiohydantoin fused to pyrrolidine, which was achieved by cyclization and addition reactions, yielding a compound with antimicrobial activity .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized using techniques such as NMR, FT-IR, MS, and X-ray diffraction. For example, the crystal structure of a pyrrolidine dione derivative was determined, revealing orthorhombic crystals and a synclinal conformation of the terminal phenyl rings . Similarly, the molecular structure of a pyrrolidine dicarboxylate was analyzed, showing an envelope conformation of the pyrrolidine ring and planar dichlorophenyl and thiophene rings .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including intramolecular hydrogen atom transfer as observed in a pyrrolidine compound with a pyridine and pyrrole ring . The reactivity of these compounds can be influenced by intramolecular hydrogen bonds and solvent effects, which can affect their photochemical behaviors.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as acid dissociation constants, can be determined using potentiometric titration. For instance, a compound with thiohydantoin and pyrrolidine moieties exhibited four acid dissociation constants related to NH, enthiols, and enol groups . Additionally, the molecular electrostatic potentials and frontier molecular orbitals of a pyrrolidine derivative were investigated to reveal its physicochemical properties .
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest stems from its saturated scaffold, which allows for efficient exploration of pharmacophore space due to sp^3-hybridization, contributes to the stereochemistry of molecules, and enhances three-dimensional coverage through a phenomenon known as "pseudorotation". Pyrrolidine and its derivatives, including pyrrolizines and prolinol, have been identified in bioactive molecules with target selectivity. The review by Petri et al. (2021) delves into the influence of steric factors on biological activity and discusses the structure-activity relationship (SAR) of these compounds, highlighting the role of the pyrrolidine ring's stereogenicity in determining the biological profiles of drug candidates due to different binding modes to enantioselective proteins (Petri et al., 2021).
Pyrrolidone-based Surfactants
Pyrrolidone derivatives, when alkylated, exhibit significant surface-active properties and can synergistically interact with anionic surfactants. This interaction is based on the electronegativity of the pyrrolidone carbonyl oxygen, which can accept a proton to form a pseudoquaternary ammonium ion, leading to ion pair formation with large anions. This process is stabilized by hydrophobic bonding between alkyl chains and allows for enhanced water solubility, compatibility, and solvency, while usually reducing toxicity. The review by Login (1995) offers a comprehensive overview of the chemistry and applications of selected surface-active pyrrolidone derivatives (Login, 1995).
Hydrochloric Acid Regeneration in Hydrometallurgical Processes
Hydrochloric acid regeneration is crucial in chloride process flowsheets, with pyrohydrolysis being a traditional method for regenerating hydrochloric acid from various chloride solutions. This process, however, has high thermal requirements, making it uneconomical for many applications. McKinley and Ghahreman (2018) review recent research on economically favorable and environmentally sound methods to recycle hydrochloric acid, including electrowinning and metal sulphate salt crystallisation, highlighting the importance of careful design and operational control due to sensitive parameter requirements (McKinley & Ghahreman, 2018).
Safety And Hazards
The safety information for “2-(2,3-Dichlorophenyl)pyrrolidine;hydrochloride” indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,3-dichlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCPZCKCEWOUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenyl)pyrrolidine;hydrochloride | |
CAS RN |
2305255-77-8 |
Source


|
| Record name | 2-(2,3-dichlorophenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)
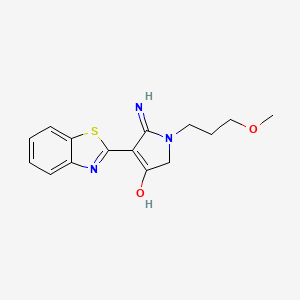

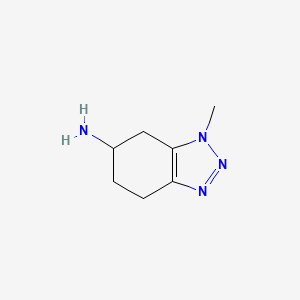
![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)
![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)
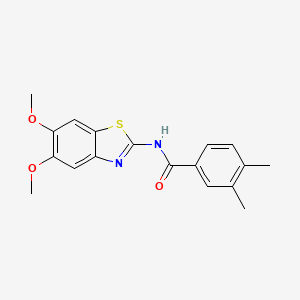
![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)
![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)
